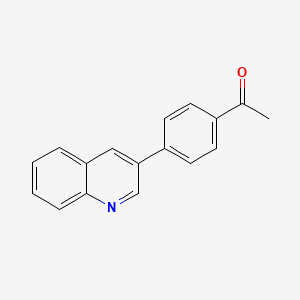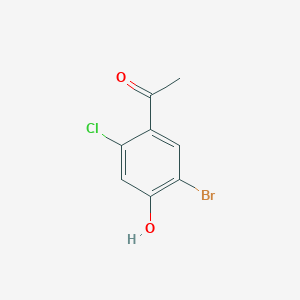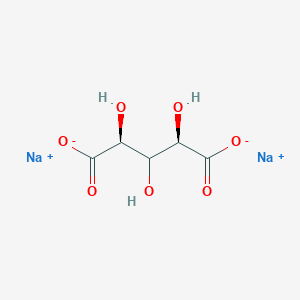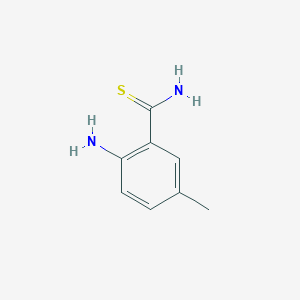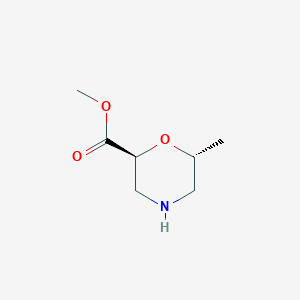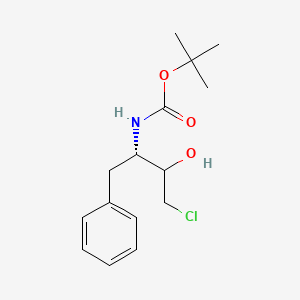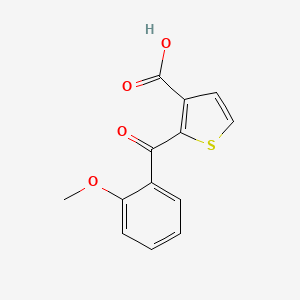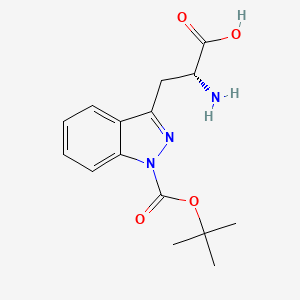![molecular formula C8H6BrNO2S B15202226 3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)
3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a thieno[3,2-b]pyrrole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the bromination of 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine reagents.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, although specific examples are less documented.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride may be used for oxidation and reduction, respectively.
Major Products:
Aplicaciones Científicas De Investigación
3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Material Science: It may be utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The exact mechanism of action for 3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is not fully elucidated. its biological activity is likely due to its ability to interact with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule .
Comparación Con Compuestos Similares
- 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 3-Chlorothiophene-2-carboxylic acid
- Thieno[3,2-b]pyridine-6-carboxylic acid
Comparison: Compared to its analogs, 3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with hydrogen or chlorine atoms, potentially leading to different pharmacological profiles .
Propiedades
Fórmula molecular |
C8H6BrNO2S |
|---|---|
Peso molecular |
260.11 g/mol |
Nombre IUPAC |
3-bromo-4-methylthieno[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C8H6BrNO2S/c1-10-5(8(11)12)2-6-7(10)4(9)3-13-6/h2-3H,1H3,(H,11,12) |
Clave InChI |
GLPAUGMJAMTYOO-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC2=C1C(=CS2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


